4-Amino-5-methoxy-2-methylbenzenesulfonic acid
Overview
Description
Dihydralazine sulphate is a pharmaceutical compound primarily used in the management of hypertension. It is a derivative of hydralazine and exhibits similar pharmacological properties. The compound functions by relaxing the vascular smooth muscles, thereby reducing peripheral resistance and lowering blood pressure . It is commonly administered orally in tablet form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dihydralazine sulphate involves the reaction of hydralazine with sulphuric acid. The process typically includes the following steps:
Hydrazine Hydrate Reaction: Hydralazine is reacted with hydrazine hydrate to form dihydralazine.
Sulphuric Acid Addition: The resulting dihydralazine is then treated with sulphuric acid to form dihydralazine sulphate
Industrial Production Methods: In industrial settings, the preparation of dihydralazine sulphate is optimized for high yield and purity. The process involves strict control of reaction temperatures (60-100°C) and the use of solvents such as ethanol and sodium hydroxide solution. The crystallization process is carefully managed to ensure the formation of stable and pure dihydralazine sulphate crystals .
Chemical Reactions Analysis
Types of Reactions: Dihydralazine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydrazones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Dihydralazine sulphate can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Hydrazones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds
Scientific Research Applications
Dihydralazine sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the formulation of pharmaceutical products and in the development of new antihypertensive drugs
Mechanism of Action
The mechanism of action of dihydralazine sulphate involves the relaxation of vascular smooth muscles. This is achieved through the inhibition of calcium ion movement into the muscle cells, which is essential for muscle contraction. By preventing the influx of calcium, dihydralazine sulphate induces vasodilation, reducing peripheral vascular resistance and lowering blood pressure . Additionally, it may stimulate the release of nitric oxide, a potent vasodilator, further contributing to the relaxation of blood vessels .
Comparison with Similar Compounds
- Hydralazine
- Dihydrazinophthalazine
- Dihydralazinum
Dihydralazine sulphate stands out due to its specific mechanism of action and its effectiveness in managing hypertension, making it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
4-amino-5-methoxy-2-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVAJIXZVRJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027628 | |
Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6471-78-9 | |
Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6471-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-methoxy-2-toluenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methylsulphanilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-5-METHOXY-2-TOLUENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308K033X64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.